N-Acetyl-5-benzyloxytryptamine
Overview
Description
Scientific Research Applications
Antagonist of TRPM8 Ion-Channel
N-Acetyl-5-benzyloxytryptamine has been identified as an antagonist of the TRPM8 ion-channel. In a study, it was found to have an IC(50) of 0.34 μM, indicating its effectiveness in this role. This discovery adds to our understanding of the interactions of tryptamine derivatives with ion channels, particularly TRPM8 (Defalco et al., 2010).
Role in Synthesis of Psilocybin
N-Acetyl-5-benzyloxytryptamine plays a role in the synthesis of psilocybin, a compound of pharmacological interest. An improved procedure was reported for the O-phosphorylation of 4-hydroxy-N,N-dimethyltryptamine, a process in which N-Acetyl-5-benzyloxytryptamine derivatives are involved (Nichols & Frescas, 1999).
Involvement in Melatonin Biosynthesis in Plants
Melatonin, closely related to N-Acetyl-5-benzyloxytryptamine, plays critical roles in mediating plant responses and development at every stage of the plant life cycle. This includes roles in pollen and embryo development, seed germination, vegetative growth, and stress response. The systematic review of literature on plant melatonin illustrates its biosynthesis and metabolism, highlighting its importance in plant biology (Murch & Erland, 2021).
Interaction with Serotonin Uptake Sites
Research has shown that various tryptamine analogues, including N-Acetyl-5-benzyloxytryptamine, can interact with serotonin uptake sites in the brain. These findings are significant in understanding the mechanisms of action for compounds that can potentially influence neurotransmitter systems (Horn, 1973).
Antitumor Activities
N-Acetyl-5-benzyloxytryptamine derivatives have been explored for their antitumor activities. Studies indicate that the acetylation of tryptamine derivatives, including N-Acetyl-5-benzyloxytryptamine, could play a significant role in the antitumor properties of certain compounds, particularly against breast, ovarian, and renal cell lines (Chua et al., 1999).
properties
IUPAC Name |
N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(22)20-10-9-16-12-21-19-8-7-17(11-18(16)19)23-13-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFDZJCKTLWFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340325 | |
Record name | N-Acetyl-5-benzyloxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Acetyl-5-benzyloxytryptamine | |
CAS RN |
68062-88-4 | |
Record name | N-Acetyl-5-benzyloxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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